1-Butan-2-yl-3-phenylurea
Overview
Description
1-Butan-2-yl-3-phenylurea is a chemical compound that has garnered attention in the field of chemical research due to its unique physical and chemical properties. This compound is characterized by the presence of a butan-2-yl group and a phenylurea moiety, making it a subject of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-phenylurea can be synthesized through the reaction of aniline with urea under specific conditions. The process involves heating aniline hydrochloride with urea in water, leading to the formation of phenylurea and carbanilide as intermediate products . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 1-Butan-2-yl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylurea moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylurea compounds .
Scientific Research Applications
1-Butan-2-yl-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butan-2-yl-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and undergo proton transfer reactions, which are crucial for its biological activity. The electron-donating and electron-withdrawing groups attached to the phenylurea moiety influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-Butyl-3-phenylurea
- Anthracen-2-yl-3-phenylurea derivatives
Comparison: 1-Butan-2-yl-3-phenylurea is unique due to its specific butan-2-yl group, which imparts distinct physical and chemical properties compared to similar compounds. For instance, anthracen-2-yl-3-phenylurea derivatives exhibit different reactivity patterns due to the presence of the anthracene moiety .
Properties
IUPAC Name |
1-butan-2-yl-3-phenylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWJQYAABAIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299672 | |
Record name | 1-butan-2-yl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15054-55-4 | |
Record name | NSC131942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-butan-2-yl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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